![molecular formula C17H19NO3S B5695873 ethyl 4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5695873.png)
ethyl 4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate is a chemical compound that belongs to the class of thiophene carboxylic acid derivatives. It is known for its potential applications in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties.
Mécanisme D'action
The mechanism of action of ethyl 4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate involves the inhibition of bacterial cell wall synthesis by binding to the enzymes involved in the process. It also disrupts the membrane integrity of bacterial cells, leading to cell death. The compound has been found to have a broad-spectrum antibacterial activity, which makes it a potential candidate for the development of new antibiotics.
Biochemical and Physiological Effects:
Ethyl 4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate has been shown to exhibit low toxicity and high selectivity towards bacterial cells. It has also been found to have a good pharmacokinetic profile, with good oral bioavailability and a long half-life. The compound has been found to be well-tolerated in animal studies, with no significant adverse effects observed.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ethyl 4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate is its broad-spectrum antibacterial activity, which makes it a potential candidate for the development of new antibiotics. It also exhibits low toxicity and high selectivity towards bacterial cells, which makes it a safer alternative to existing antibiotics. However, one of the limitations of this compound is its relatively low solubility in water, which may affect its efficacy in certain applications.
Orientations Futures
There are several future directions for further research on ethyl 4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate. One area of interest is the development of new derivatives of this compound with improved solubility and efficacy. Another area of research is the investigation of its potential applications in the treatment of various bacterial infections, including multidrug-resistant strains. Additionally, further studies are needed to explore the mechanism of action of this compound and its potential interactions with other drugs.
Méthodes De Synthèse
The synthesis of ethyl 4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate involves the reaction of ethyl 4,5-dimethyl-3-thiophenecarboxylate with phenylacetic acid and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization using a suitable solvent.
Applications De Recherche Scientifique
Ethyl 4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant activity against a wide range of bacterial strains, including Gram-positive and Gram-negative bacteria. It has also been shown to possess antifungal activity against various fungal strains.
Propriétés
IUPAC Name |
ethyl 4,5-dimethyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-4-21-17(20)15-11(2)12(3)22-16(15)18-14(19)10-13-8-6-5-7-9-13/h5-9H,4,10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFKPZMZGJRNFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,5-dimethyl-2-[(phenylacetyl)amino]thiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

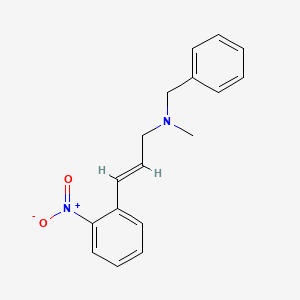
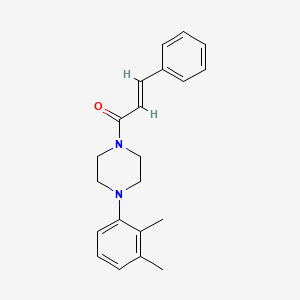
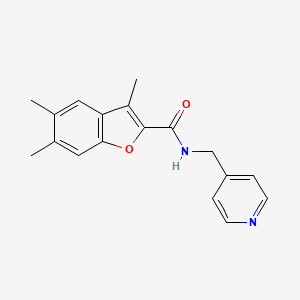
![4-({[(2-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5695804.png)
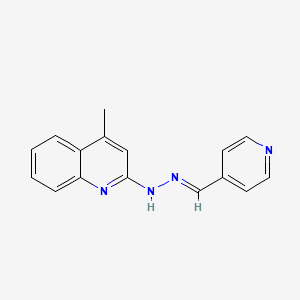


![ethyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5695827.png)
![N-(2-phenylethyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5695832.png)
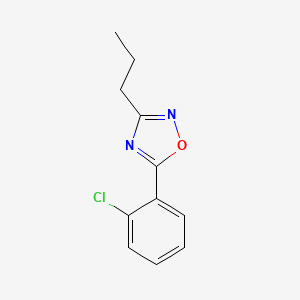
![{[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetic acid](/img/structure/B5695849.png)
![2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5695857.png)
![4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5695867.png)
